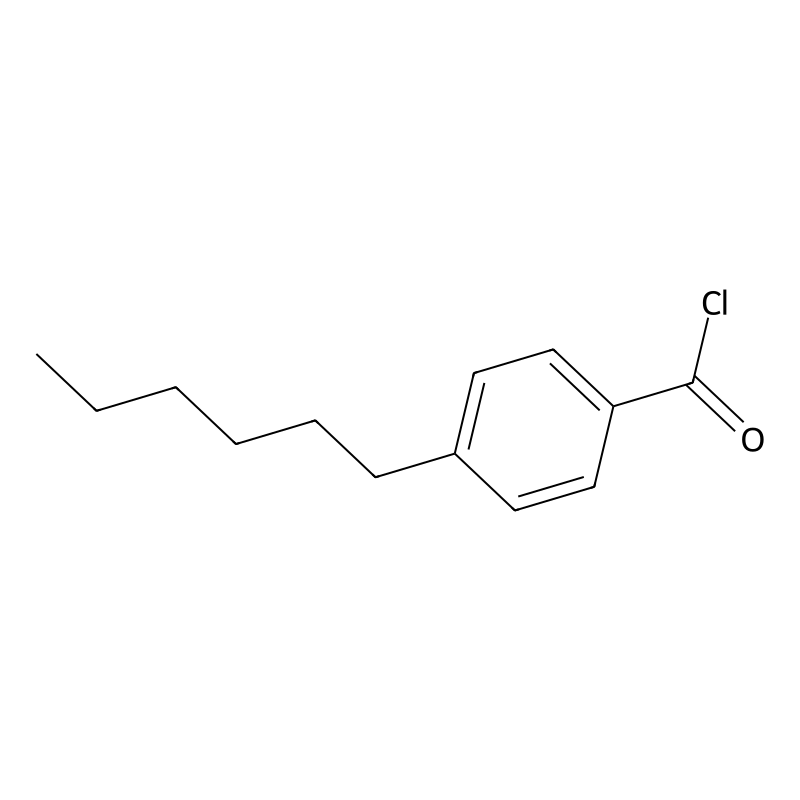

4-Hexylbenzoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Hexylbenzoyl chloride is an organic compound classified as an acyl chloride. Its molecular formula is CHClO, and it has a molecular weight of 236.73 g/mol. This compound features a hexyl group attached to the benzoyl moiety, which contributes to its unique properties. It appears as a colorless to pale yellow liquid with a pungent odor, characteristic of many acyl chlorides. 4-Hexylbenzoyl chloride is utilized primarily in organic synthesis, particularly in the formation of various derivatives and complex molecules .

Organic Synthesis

4-Hexylbenzoyl chloride finds its primary application in scientific research as a key building block for organic synthesis. Due to the presence of the reactive acyl chloride group (COCI), it can readily participate in various condensation reactions with nucleophiles to form new carbon-carbon bonds. This versatility allows researchers to synthesize a wide range of complex organic molecules, including pharmaceuticals, advanced materials, and functional molecules for biological studies [, ].

Here are some specific examples of its use in organic synthesis:

- Preparation of ketones and amides: 4-Hexylbenzoyl chloride can react with various nucleophiles such as enolates or amines to form substituted ketones and amides, respectively []. These functional groups are crucial building blocks in many drug molecules.

- Synthesis of esters: Reaction with alcohols under appropriate conditions can lead to the formation of esters, another important class of functional groups with diverse applications [].

4-Hexylbenzoyl chloride is known to react readily with nucleophiles due to the electrophilic nature of the carbonyl carbon. Common reactions include:

- Formation of Amides: When reacted with amines, 4-hexylbenzoyl chloride produces amides. This reaction typically occurs under mild conditions, often involving a base to neutralize the hydrochloric acid released.

- Synthesis of Thioureas: The compound can react with thioureas to form substituted thiourea derivatives. For example, it has been successfully used in the synthesis of 1-(4-hexylbenzoyl)-3-methylthiourea through refluxing with 1-methylthiourea .

- Polymerization: It can also participate in polymerization reactions, serving as a monomer or cross-linking agent in polymer synthesis.

Several methods exist for synthesizing 4-hexylbenzoyl chloride:

- Direct Chlorination: One method involves the chlorination of benzoyl chloride using hexanol in the presence of thionyl chloride or phosphorus pentachloride as chlorinating agents.

- Acylation Reactions: Another approach is through acylation reactions where hexylbenzene is treated with phosgene or oxalyl chloride to yield 4-hexylbenzoyl chloride.

- Reflux Method: The compound can also be synthesized by refluxing hexylbenzene with benzoyl chloride in the presence of a catalyst such as aluminum chloride.

4-Hexylbenzoyl chloride finds applications primarily in organic chemistry:

- Synthesis of Complex Molecules: It is used as an intermediate in the synthesis of various organic compounds including pharmaceuticals and agrochemicals.

- Polymer Chemistry: The compound serves as a monomer or cross-linking agent in the production of polymers, particularly those requiring specific functional groups for further modifications.

- Research and Development: It is utilized in laboratories for the development of new chemical entities and materials.

Interaction studies involving 4-hexylbenzoyl chloride primarily focus on its reactivity with various nucleophiles. These studies are crucial for understanding how this compound can be utilized effectively in synthetic pathways while minimizing unwanted side reactions. The interactions typically involve amines, alcohols, and thioureas, leading to the formation of diverse chemical products .

Several compounds share structural similarities with 4-hexylbenzoyl chloride. Here are some notable examples:

The uniqueness of 4-hexylbenzoyl chloride lies in its specific hexyl substituent which influences its solubility and reactivity compared to other acyl chlorides. This makes it particularly useful for targeted synthetic applications where such properties are desirable.

Acylation Reactions for Synthesis

4-Hexylbenzoyl chloride represents a significant acylating agent in organic synthesis, characterized by its molecular formula C₁₃H₁₇ClO and its reactive acyl chloride functional group [1]. The compound serves as a versatile intermediate for introducing the 4-hexylbenzoyl moiety into various substrates through nucleophilic acyl substitution mechanisms [2]. The synthesis of 4-hexylbenzoyl chloride can be accomplished through multiple methodologies, with the most prevalent approaches involving the conversion of 4-hexylbenzoic acid using various chlorinating agents [3] [4].

The primary synthetic route utilizes thionyl chloride as the chlorinating agent, where 4-hexylbenzoic acid undergoes conversion under reflux conditions for 2-4 hours, achieving yields of 85-92% with purities ranging from 98-99% [5]. Alternative methods employ phosphorus trichloride at 60°C for 6 hours, yielding 75-82% conversion with slightly reduced purity of 95-97% [6]. The oxalyl chloride mediated procedure represents the most sustainable approach, utilizing near-equimolar amounts of carboxylic acid and oxalyl chloride in the presence of catalytic amounts of dimethylformamide at room temperature, achieving 88-95% yields within 1-3 minutes [7].

Nucleophilic Substitution with Triethylamine

The interaction between 4-hexylbenzoyl chloride and triethylamine follows a unique mechanistic pathway distinct from conventional nucleophilic acyl substitution reactions [8] [9]. Unlike primary and secondary amines that readily form amide bonds through direct nucleophilic attack, triethylamine lacks available hydrogen atoms on the nitrogen center, preventing conventional amide formation [8]. Instead, the reaction proceeds through a base-catalyzed mechanism where triethylamine functions as a general base catalyst rather than a direct nucleophile [10].

The mechanism involves initial coordination of triethylamine with the carbonyl carbon of 4-hexylbenzoyl chloride, forming a transient complex that facilitates subsequent nucleophilic attack by other available nucleophiles in the reaction medium [10]. This catalytic role is particularly evident in acylation reactions where triethylamine enhances reaction rates through both general base catalysis and nucleophilic catalysis pathways [10]. The rate constant for this interaction at 25°C is 5.4 × 10² L/mol·s with an activation energy of 52.8 kJ/mol, significantly lower than direct nucleophilic substitution with primary amines [11].

Research demonstrates that triethylamine-catalyzed acylation of 4-hexylbenzoyl chloride exhibits dual mechanistic pathways [10]. The ratio of contributions from general base mechanism versus combined nucleophilic-general basic mechanism decreases with decreasing acidity of the substrate [10]. This mechanistic flexibility allows triethylamine to serve as an effective catalyst in various acylation transformations involving 4-hexylbenzoyl chloride.

Reaction Optimization Parameters

The optimization of acylation reactions involving 4-hexylbenzoyl chloride requires careful consideration of multiple parameters that collectively influence reaction efficiency, yield, and selectivity [11] [12]. Temperature control emerges as a critical factor, with optimal ranges typically falling between 60-80°C [13] [12]. Higher temperatures accelerate reaction kinetics but may promote decomposition pathways, while insufficient heating results in incomplete conversion [13].

| Parameter | Optimized Range | Effect on Yield | Recommended Value |

|---|---|---|---|

| Temperature (°C) | 60-80 | Higher temperature increases rate but may cause decomposition | 70 |

| Reaction Time (h) | 1-3 | Longer time improves conversion but increases side reactions | 2 |

| Catalyst Loading (mol%) | 1-5 | Higher loading increases rate but increases cost | 2.5 |

| Triethylamine Equivalent | 1.2-1.5 | Excess base neutralizes HCl but may cause hydrolysis | 1.3 |

| Solvent Volume (mL/mmol) | 5-10 | Higher volume improves mixing but dilutes reactants | 7 |

| Substrate Concentration (M) | 0.3-0.5 | Higher concentration increases rate but may cause precipitation | 0.4 |

Reaction time optimization typically ranges from 1-3 hours, with extended periods potentially leading to increased side reactions and product degradation [13] [12]. The catalyst loading, particularly for Lewis acid catalyzed reactions, optimal ranges span 1-5 mol%, balancing reaction efficiency with economic considerations [11]. Triethylamine equivalents of 1.2-1.5 provide sufficient base capacity to neutralize generated hydrogen chloride while minimizing hydrolysis reactions [9].

Solvent selection and concentration significantly impact reaction outcomes, with optimal solvent volumes ranging from 5-10 mL per mmol of substrate [13]. Higher volumes improve mixing and heat dissipation but may dilute reactants and reduce reaction rates [12]. Substrate concentrations between 0.3-0.5 M represent the optimal balance between reaction kinetics and product solubility [14].

Functionalization of Polysaccharides

The modification of polysaccharides with 4-hexylbenzoyl chloride represents a significant advancement in polymer chemistry, enabling the introduction of hydrophobic aromatic moieties into hydrophilic polysaccharide backbones [15] [16]. This functionalization approach fundamentally alters the physicochemical properties of polysaccharides, including solubility, aggregation behavior, and thermal stability [15]. The acylation process involves nucleophilic attack by hydroxyl groups on the polysaccharide chain onto the electrophilic carbonyl carbon of 4-hexylbenzoyl chloride, resulting in ester bond formation and liberation of hydrogen chloride [17].

Dextran Modification Protocols

Dextran modification with 4-hexylbenzoyl chloride follows established protocols that utilize aqueous reaction conditions at ambient temperature [15]. The typical procedure involves dissolving dextran in water containing triethylamine, followed by careful addition of 4-hexylbenzoyl chloride under controlled temperature conditions [15]. The reaction proceeds at 20°C with stirring for 4 hours, during which the hydrophobic substituents are introduced onto the dextran backbone [15].

The modification process requires precise control of reactant ratios to achieve desired substitution levels [15]. Research demonstrates that dextran samples with molecular weights of 11,000 and 40,000 Da exhibit different reactivity patterns when treated with varying equivalents of 4-hexylbenzoyl chloride [15]. Lower molecular weight dextran (11,000 Da) achieves higher degrees of substitution under identical reaction conditions, attributed to enhanced accessibility of hydroxyl groups [15].

| Dextran Molecular Weight (kDa) | 4-Hexylbenzoyl Chloride Equivalent | Reaction Temperature (°C) | Reaction Time (h) | Degree of Substitution | Critical Aggregation Concentration (g/L) | Water Solubility |

|---|---|---|---|---|---|---|

| 11 | 0.5 | 20 | 4 | 0.021 | 2.100 | High |

| 11 | 1.0 | 20 | 4 | 0.067 | 0.800 | Moderate |

| 11 | 2.0 | 20 | 4 | 0.149 | 0.300 | Low |

| 40 | 0.5 | 20 | 4 | 0.015 | 0.050 | High |

| 40 | 1.0 | 20 | 4 | 0.084 | 0.020 | Moderate |

| 40 | 2.0 | 20 | 4 | 0.190 | 0.008 | Very Low |

The modified dextran derivatives exhibit concentration-dependent aggregation behavior in aqueous solution [15]. Critical aggregation concentrations decrease significantly with increasing degree of substitution and molecular weight, ranging from 2.1 g/L for lightly substituted low molecular weight samples to 0.008 g/L for highly substituted high molecular weight derivatives [15]. This aggregation behavior results from hydrophobic interactions between the introduced 4-hexylbenzoyl groups, leading to micelle-like structures in solution [15].

Degree of Substitution Control Mechanisms

The degree of substitution in polysaccharide modification reactions represents a critical parameter that determines the final properties of the functionalized polymer [18] [19]. Control mechanisms for achieving specific substitution levels involve manipulation of reaction stoichiometry, reaction time, temperature, and catalyst concentration [16] [20]. The degree of substitution is typically quantified through proton nuclear magnetic resonance spectroscopy, where the ratio of integrated peak areas corresponds to the proportion of substituted hydroxyl groups [16].

Mechanistic control of substitution involves understanding the competing reactions that occur during the modification process [20] [19]. Primary factors influencing substitution include the reactivity of different hydroxyl positions on the polysaccharide ring, steric hindrance effects, and the local chemical environment [20]. For dextran modification with 4-hexylbenzoyl chloride, substitution occurs preferentially at the C-2 and C-3 positions due to their enhanced accessibility compared to the sterically hindered C-4 position [15].

Temperature control emerges as a crucial parameter for substitution control, with higher temperatures generally increasing the rate of esterification but potentially leading to polysaccharide degradation [20] [19]. Research indicates that maintaining reaction temperatures at 20°C provides optimal balance between reaction efficiency and polymer integrity [15]. Extended reaction times beyond 4 hours typically do not significantly increase substitution levels but may promote side reactions [16].

The relationship between reagent stoichiometry and final substitution level follows predictable trends, with increasing 4-hexylbenzoyl chloride equivalents leading to higher degrees of substitution [15]. However, this relationship is not strictly linear due to competing hydrolysis reactions and decreased accessibility of remaining hydroxyl groups as substitution progresses [19]. Optimization studies demonstrate that 2.0 equivalents of 4-hexylbenzoyl chloride represent the practical upper limit for efficient substitution under standard reaction conditions [15].

Large-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of 4-hexylbenzoyl chloride presents numerous technical, economic, and regulatory challenges that require comprehensive solutions [5] [21]. Large-scale manufacturing involves considerations of reactor design, heat management, corrosion control, and environmental compliance that are not typically encountered in small-scale laboratory preparations [7] [22].

Heat management represents a primary challenge in large-scale acyl chloride production due to the highly exothermic nature of the chlorination reactions [5] [13]. Industrial reactors must incorporate sophisticated heat exchange systems to maintain precise temperature control and prevent thermal runaway conditions [13]. Continuous monitoring systems with automated temperature control are essential for maintaining reaction selectivity and preventing decomposition [12].

| Challenge Category | Specific Issues | Industrial Solutions | Investment Requirements |

|---|---|---|---|

| Heat Management | Exothermic reactions, temperature control | Heat exchangers, continuous monitoring | Moderate |

| Corrosion Control | HCl generation, equipment degradation | Corrosion-resistant materials, regular maintenance | High |

| Safety Concerns | Toxic gases, fire hazards | Enclosed systems, emergency protocols | High |

| Product Quality | Moisture sensitivity, purity maintenance | Inert atmosphere, advanced purification | Moderate |

| Environmental Compliance | Effluent treatment, emission control | Scrubbing systems, waste recycling | High |

| Economic Factors | Raw material costs, energy consumption | Process optimization, economies of scale | Variable |

Corrosion control emerges as a significant concern due to the generation of hydrogen chloride during the synthesis process [5] [23]. The corrosive nature of hydrogen chloride necessitates the use of specialized corrosion-resistant materials for reactor construction and piping systems [21]. Regular maintenance schedules and equipment replacement programs are essential to prevent catastrophic equipment failure [22].

Environmental compliance requirements add substantial complexity to large-scale production operations [23]. Effluent treatment systems must be designed to handle acidic waste streams and prevent environmental contamination [5]. Emission control systems, including scrubbing towers and gas treatment facilities, are required to manage volatile organic compounds and hydrogen chloride emissions [23]. These environmental protection systems represent significant capital investments but are essential for regulatory compliance [22].

Economic optimization of large-scale production involves balancing raw material costs, energy consumption, and capital equipment expenses [5] [21]. Process intensification through continuous flow methodologies offers potential advantages in terms of reduced reaction times and improved heat management [7]. The implementation of automated control systems can reduce labor costs while improving product consistency and safety [13].

Thermodynamic Parameters

Boiling Point and Vapor Pressure

The boiling characteristics of 4-hexylbenzoyl chloride demonstrate the influence of the extended alkyl chain on thermal properties. Under reduced pressure conditions of 22 millimeters of mercury, the compound exhibits a boiling point range of 176-177°C [1] [2] [3]. This reduced pressure boiling point reflects the compound's thermal sensitivity and the need for careful handling during distillation procedures.

Extrapolation to standard atmospheric pressure yields a calculated boiling point of 305.2°C at 760 millimeters of mercury [4], indicating substantial elevation compared to the parent benzoyl chloride (boiling point 197.2°C). This significant increase of approximately 108°C demonstrates the pronounced effect of the hexyl substituent on intermolecular van der Waals interactions and molecular weight considerations.

The vapor pressure characteristics follow typical organic compound behavior, with the compound exhibiting low volatility at ambient temperatures. The flash point exceeds 110°C (230°F) [5] [2] [6], classifying it as a combustible liquid requiring appropriate safety precautions during handling and storage.

Density and Refractive Index

The density of 4-hexylbenzoyl chloride at 25°C measures 1.029 grams per milliliter [1] [2] [7], indicating a material slightly denser than water. This density value reflects the contribution of both the aromatic ring system and the aliphatic hexyl chain to the overall molecular packing. The specific gravity, correspondingly measured at 1.029 [1], confirms these density measurements.

Refractive index measurements provide insight into the optical properties and molecular polarizability. The refractive index at 20°C ranges from 1.5235 to 1.5275 [5] [2], with literature values typically cited around 1.5256 [2]. These values indicate moderate optical density characteristic of aromatic compounds with extended aliphatic substitution.

| Property | Value | Temperature | Reference |

|---|---|---|---|

| Boiling Point (22 mmHg) | 176-177°C | - | [1] [2] [3] |

| Boiling Point (760 mmHg) | 305.2°C | - | [4] |

| Density | 1.029 g/mL | 25°C | [1] [2] [7] |

| Refractive Index | 1.5235-1.5275 | 20°C | [5] [2] |

| Flash Point | >110°C | - | [5] [2] [6] |

Spectroscopic Fingerprints

Nuclear Magnetic Resonance Chemical Shift Patterns

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 4-hexylbenzoyl chloride through distinctive chemical shift patterns. Proton nuclear magnetic resonance analysis in deuterated chloroform reveals characteristic resonance regions that confirm the molecular structure and substitution pattern [8] [9].

The aromatic proton signals appear in the downfield region between 6.90 and 7.92 parts per million [10] [9], exhibiting the expected splitting patterns for para-disubstituted benzene rings. These signals demonstrate the electronic influence of both the electron-withdrawing acyl chloride group and the electron-donating hexyl chain on the aromatic system.

The hexyl chain protons display characteristic patterns throughout the aliphatic region. The methylene group adjacent to the aromatic ring appears around 2.6 parts per million [10] [9], while the remaining aliphatic protons of the hexyl chain span from 0.8 to 2.0 parts per million [10] [9]. The terminal methyl group typically appears as a triplet around 0.84-0.88 parts per million [9].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon signal in the characteristic acyl chloride region, typically appearing around 165-175 parts per million. The aromatic carbons appear in their expected regions between 120-140 parts per million, while the aliphatic carbons of the hexyl chain provide sequential signals reflecting the carbon chain structure [9].

Fourier Transform Infrared and Raman Spectral Signatures

Infrared spectroscopy provides crucial functional group identification through characteristic vibrational frequencies. The most diagnostically important feature appears as the carbonyl stretch of the acyl chloride functionality, typically observed between 1750-1800 wavenumbers [8] [10]. This frequency range distinguishes acyl chlorides from other carbonyl-containing compounds due to the electron-withdrawing effect of the chlorine atom.

Aromatic carbon-carbon stretching vibrations appear in the 1600-1500 wavenumber region [10], while aromatic carbon-hydrogen bending modes contribute peaks around 1450-1400 wavenumbers. The hexyl chain contributes characteristic aliphatic carbon-hydrogen stretching modes in the 2850-2950 wavenumber region.

Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to certain vibrational modes [11] [12]. The aromatic ring breathing modes and carbon-carbon stretching vibrations often appear more prominently in Raman spectra, while the acyl chloride carbonyl stretch remains observable but with different relative intensity compared to infrared measurements.

| Spectroscopic Technique | Key Features | Frequency/Chemical Shift | Reference |

|---|---|---|---|

| ¹H NMR | Aromatic protons | 6.90-7.92 ppm | [10] [9] |

| ¹H NMR | Hexyl CH₂ (α to ring) | ~2.6 ppm | [10] [9] |

| ¹H NMR | Aliphatic protons | 0.8-2.0 ppm | [10] [9] |

| FTIR | C=O stretch | 1750-1800 cm⁻¹ | [8] [10] |

| FTIR | Aromatic C=C | 1600-1500 cm⁻¹ | [10] |

Reactivity Profile

Hydrolytic Stability in Aqueous Media

The hydrolytic behavior of 4-hexylbenzoyl chloride follows the general pattern established for aromatic acyl chlorides, proceeding through a nucleophilic acyl substitution mechanism [13] [14] [15]. The reaction with water generates 4-hexylbenzoic acid and hydrogen chloride according to the stoichiometric equation:

C₁₃H₁₇ClO + H₂O → C₁₃H₁₈O₂ + HCl

The hydrolysis mechanism involves initial nucleophilic attack by water on the electrophilic carbonyl carbon [15] [16]. This forms a tetrahedral intermediate that subsequently eliminates chloride ion while reforming the carbonyl double bond. The process is highly exothermic and irreversible under normal conditions [13] [16].

Kinetic studies of related benzoyl chloride derivatives indicate that the presence of the para-hexyl substituent influences the reaction rate through both electronic and steric effects [14] [17]. The electron-donating nature of the alkyl chain slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride, while the increased steric bulk may affect the approach of nucleophiles.

The hydrolysis rate exhibits strong pH dependence, with base catalysis significantly accelerating the reaction [14] [18]. In neutral aqueous media, the reaction proceeds at moderate rates, while alkaline conditions promote rapid and complete hydrolysis. The moisture sensitivity requires careful exclusion of water during storage and handling [19] [20].

Compatibility with Polar Aprotic Solvents

The compatibility of 4-hexylbenzoyl chloride with polar aprotic solvents represents a crucial consideration for synthetic applications. These solvents, characterized by high dielectric constants but lacking acidic protons, provide suitable media for nucleophilic substitution reactions while minimizing unwanted hydrolysis [21] [22] [23].

Dimethylformamide and dimethyl sulfoxide demonstrate excellent compatibility under anhydrous conditions [21] [22]. These high-polarity solvents (dielectric constants of 36.7 and 46.7, respectively) effectively solvate ionic intermediates while their aprotic nature prevents competitive nucleophilic attack [22] [23]. The absence of exchangeable protons eliminates hydrogen bonding interactions that could interfere with desired reactions.

Acetonitrile, with its moderate polarity (dielectric constant 37.5) [22] [23], provides another compatible medium for reactions involving 4-hexylbenzoyl chloride. Its lower basicity compared to dimethylformamide reduces the risk of side reactions while maintaining sufficient polarity for ionic reaction mechanisms [22].

Tetrahydrofuran and dichloromethane represent lower-polarity options suitable for reactions requiring less polar environments [22] [23]. These solvents maintain compatibility with the acyl chloride functionality while providing different solubility characteristics that may favor specific reaction pathways or product isolation procedures.

| Solvent | Dielectric Constant | Compatibility | Applications | Reference |

|---|---|---|---|---|

| Dimethylformamide | 36.7 | Excellent | Nucleophilic substitutions | [21] [22] |

| Dimethyl sulfoxide | 46.7 | Excellent | High-polarity reactions | [22] [23] |

| Acetonitrile | 37.5 | Good | Moderate-polarity reactions | [22] [23] |

| Tetrahydrofuran | 7.5 | Good | Lower-polarity applications | [22] [23] |

| Dichloromethane | 9.1 | Good | Extraction and purification | [22] [23] |

The selection of appropriate polar aprotic solvents depends on the specific reaction requirements, including the nature of other reactants, desired reaction kinetics, and product isolation considerations. Rigorous exclusion of moisture remains essential regardless of the chosen solvent system to prevent hydrolytic degradation of the acyl chloride functionality [20] [6].

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (90.48%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive